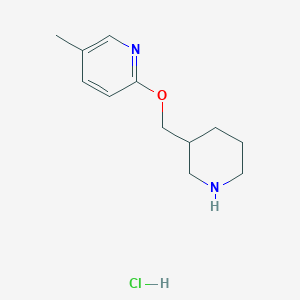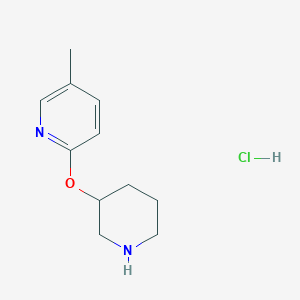
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride
Overview
Description
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O . It is used in scientific research and has unique properties that make it ideal for various applications, such as drug development and organic synthesis.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Piperidones, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride can be analyzed based on its molecular formula, C12H19ClN2O . The compound’s average mass is 242.745 Da, and its monoisotopic mass is 242.118591 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride are not detailed in the search results, the compound’s unique properties suggest it may participate in various chemical reactions relevant to its applications in drug development and organic synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride can be inferred from its molecular formula, C12H19ClN2O . The compound’s average mass is 242.745 Da, and its monoisotopic mass is 242.118591 Da .
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The study by Kaya et al. (2016) focuses on the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. This research utilized quantum chemical calculations and molecular dynamics simulations to investigate the inhibition efficiency and adsorption behavior of these compounds on various iron surfaces, suggesting potential applications in corrosion inhibition and material science (Kaya et al., 2016).
Novel Derivatives as Selective Agonists
Vacher et al. (1999) developed novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, showing enhanced and long-lasting agonist activity in rats after oral administration. This research indicates potential therapeutic applications in treating depression or other neurological disorders (Vacher et al., 1999).
High-Efficacy 5-HT1A Receptor Activation
Colpaert et al. (2004) demonstrated that high-efficacy 5-HT1A receptor activation by a specific agonist produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain and preempts allodynia following spinal cord injury. This suggests potential applications in pain management and the treatment of neuropathic pain conditions (Colpaert et al., 2004).
Molecular Interaction Studies
Research by Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity at this receptor. This could have implications for the development of drugs targeting cannabinoid receptors for various therapeutic purposes (Shim et al., 2002).
properties
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVUXAVWUHNEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671493 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride | |
CAS RN |
1185308-79-5 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500567.png)
![4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500568.png)



![Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride](/img/structure/B1500578.png)
![[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500582.png)



